1-(3-Bromopropyl)-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
18657-58-4 |
|---|---|
Molecular Formula |
C12H13Br |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)-1H-indene |
InChI |
InChI=1S/C12H13Br/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)11/h1-2,4,6-8,11H,3,5,9H2 |
InChI Key |
PMSNIPTVGPNEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromopropyl 1h Indene
Direct Synthetic Routes to 1-(3-Bromopropyl)-1H-indene
Direct methods focus on the functionalization of the pre-existing 1H-indene molecule. These routes are often favored for their atom economy and straightforward nature.
Alkylation Reactions of 1H-Indene with 1,3-Dibromopropane Analogues
The most direct approach to synthesizing this compound involves the alkylation of 1H-indene with an excess of 1,3-dibromopropane. The reaction proceeds via the deprotonation of 1H-indene at the C1 position, which is the most acidic carbon due to the formation of a stable aromatic indenyl anion. A strong base is required to facilitate this deprotonation.
The general mechanism involves the formation of the indenyl anion, followed by a nucleophilic attack on one of the electrophilic carbon atoms of 1,3-dibromopropane. Using a molar excess of 1,3-dibromopropane is crucial to minimize the competing side reaction where a second indenyl anion displaces the remaining bromine atom, leading to the formation of 1,3-di(1H-inden-1-yl)propane.
Key reaction parameters include the choice of base and solvent. Strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-butyllithium) are typically employed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is often performed at low temperatures to control reactivity and improve selectivity.
| Base | Solvent | Typical Electrophile | Key Observation | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | Promising system for selective alkylation at the N-1 position of indazoles, which is analogous to the C-1 position of indene (B144670). nih.gov | |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | β-halo ester | Can achieve regioselectivity through thermodynamic equilibration. nih.govd-nb.info | |
| Sodium Hexamethyldisilazide (NaHMDS) | THF or DMSO | Alkyl Halide | Solvent-dependent regioselectivity observed in related bicyclic azole systems. beilstein-journals.org |
Strategies for Regioselective Bromopropyl Introduction at the 1-Position of 1H-Indene
Achieving high regioselectivity for the introduction of the bromopropyl group at the C1 position is paramount. The acidity of the C1 protons (pKa ≈ 20 in DMSO) makes this position the primary site for deprotonation and subsequent alkylation. However, under certain conditions, alkylation can occur at other positions, or over-alkylation can lead to undesired byproducts.
Strategies to ensure C1 selectivity include:
Choice of Base and Counterion: The combination of sodium hydride in THF is a promising system for selective alkylation. nih.gov The nature of the cation can influence the reaction's regioselectivity through coordination effects. For instance, in the alkylation of substituted indazoles, chelation of a sodium cation between the N2-atom and a C3-substituent directs alkylation to the N1 position, a principle that can be extended to substituted indene systems. nih.gov
Thermodynamic vs. Kinetic Control: While C1 alkylation is generally favored kinetically, thermodynamic control can sometimes lead to mixtures. Running the reaction at low temperatures typically favors the kinetically preferred C1-alkylated product. In some systems, equilibration can be used to favor the most thermodynamically stable isomer. d-nb.infobeilstein-journals.org
Protecting Groups: Although more synthetically intensive, the use of protecting groups on other potentially reactive sites of a substituted indene could be employed to ensure exclusive functionalization at the C1 position.
Indirect Synthetic Pathways via Precursors
Indirect routes involve the construction of the indene ring system from acyclic or alternative cyclic precursors, with the bromopropyl functionality incorporated either before, during, or after the ring-forming step.
Transformation of Substituted Indanones and Indenones to 1H-Indene Derivatives
A versatile indirect route begins with the synthesis of an indanone or indenone precursor. These can be subsequently converted to the desired 1H-indene derivative.
Indanone Synthesis: 1-Indanones are commonly synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. beilstein-journals.org For example, 3-(3,4,5-trimethoxyphenyl)propanoic acid can be cyclized using polyphosphoric acid (PPA) to yield the corresponding indanone. nih.gov
Conversion to Indene: The conversion of a 1-indanone to a 1-substituted-1H-indene can be achieved through a two-step sequence:
Reduction: The ketone is first reduced to the corresponding alcohol (an indanol) using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). semanticscholar.org
Dehydration: The resulting indanol is then dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to generate the indene double bond. semanticscholar.org
To introduce the 3-bromopropyl group, one could alkylate the 1-indanone at the C2 position before the reduction and dehydration sequence, or alternatively, start with a precursor that already contains the necessary side chain.
Similarly, indenones (α,β-unsaturated ketones within the indene framework) can serve as precursors. They can be synthesized via methods like the gold-catalyzed intramolecular cyclization of 1,5-diynes. researchgate.net The double bond of the indenone can then be selectively reduced or functionalized as part of a synthetic sequence leading to the target molecule. For instance, a 1-indanone can be brominated and then treated with a base like triethylamine to yield an indenone. chemicalbook.com
| Starting Material | Step 1 Reagent | Step 2 Reagent | Final Product Type | Reference |
|---|---|---|---|---|
| Substituted 1-Indanone | LiAlH₄ / AlCl₃ | H₂ / Pd/C | Substituted Dihydro-1H-indene | nih.gov |
| 4-Aryl-2-methyl-1H-indanone | Reduction (e.g., NaBH₄) | Dehydration (e.g., p-TsOH) | 4-Aryl-2-methyl-1H-indene | semanticscholar.org |
| Chiral Cyclobutanone | Pd-catalyzed carbonylation | - | Chiral Indanone (can be converted to indene) | organic-chemistry.org |
Catalytic Cyclization Reactions Leading to the 1H-Indene Moiety with Proximal Bromopropyl Functionality
Modern catalytic methods allow for the direct construction of the indene ring from various precursors, offering high efficiency and control.
Brønsted Acid-Catalyzed Cyclization: Diaryl- or alkyl aryl-1,3-dienes can undergo cyclization in the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to form substituted indenes in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org A precursor containing a bromopropyl group could potentially be designed to undergo this type of cyclization.
Transition Metal-Catalyzed Cyclization: Various transition metals are effective catalysts for indene synthesis.
Ruthenium: Electron-rich 2-alkyl-1-ethynylbenzene derivatives can be cyclized using a ruthenium catalyst like TpRuPPh₃(CH₃CN)₂PF₆ to yield 1-substituted-1H-indenes. organic-chemistry.orgorganic-chemistry.org
Rhodium: Rhodium(I) catalysts can promote the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to give indene derivatives. organic-chemistry.org
Copper: A copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides provides a route to polysubstituted 1H-indenes. nih.gov
These methods could be adapted by using a starting material that already contains a 3-bromopropyl group or a precursor that can be easily converted to it.
Advanced Approaches for 1H-Indene Core Construction and Subsequent Bromopropyl Functionalization
Cutting-edge synthetic strategies provide novel entries to the indene core, which can then be functionalized.
C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for building cyclic compounds. researchgate.net For example, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for constructing the indene frame. researchgate.net This method involves the direct functionalization of C-H bonds, offering high atom economy.
Cascade Reactions: Palladium-catalyzed cascade reactions can be used to assemble complex molecules in a single pot. One such process involves a tandem Suzuki coupling and intramolecular Heck reaction to produce methylenindene scaffolds. organic-chemistry.org Another approach uses a palladium-catalyzed sequential reaction involving the cyclization of indenone–allenyne intermediates to form complex polycyclic systems. rsc.org
Palladium-Catalyzed Three-Component Reactions: A divergent three-component reaction using norbornene derivatives as switches can lead to phosphonate-containing indenes through a cascade cyclization and a subsequent retro-Diels-Alder reaction. researchgate.net
Once the indene core is constructed via one of these advanced methods, the 3-bromopropyl sidechain can be introduced using the direct alkylation methods described in section 2.1.
Methodological Considerations in this compound Synthesis
The synthesis of this compound, while not extensively detailed as a standalone procedure in readily available literature, can be inferred from established methods for the alkylation of indene and related heterocyclic systems. The core of its synthesis involves the formation of a carbon-carbon bond at the C1 position of the indene ring by introducing a 3-bromopropyl group. This is typically achieved by reacting an indene anion with a suitable electrophile like 1,3-dibromopropane. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system, strategies to control stereochemistry, and the methods used for subsequent isolation and purification.
Catalytic Systems Employed in 1H-Indene Derivatization
The derivatization of the 1H-indene core is a focal point of extensive research, leading to the development of diverse catalytic systems to facilitate reactions such as alkylation. These catalysts are crucial for enhancing reaction rates, yields, and selectivity.
Transition Metal Catalysis : A variety of transition metals have been successfully employed to catalyze the alkylation and functionalization of indenes.
Iridium Catalysis : Pincer iridium(III) complexes have proven effective for the benzylic alkylation of indenes using alcohols as alkylating agents through a "borrowing hydrogen" mechanism nih.gov. This method offers a green alternative to using alkyl halides.
Manganese Catalysis : Non-noble metal catalysts, such as those based on manganese, have been developed for the selective mono- or dialkylation of indenes with alcohols figshare.com. These systems provide a cost-effective and sustainable approach to indene derivatization.
Cobalt Catalysis : Cobalt(II) complexes, particularly [Co(II)(MeTAA)], have been utilized for synthesizing substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones via a metalloradical activation strategy nih.gov. This process involves the formation of a Co(III)-carbene radical intermediate, which undergoes a controlled radical ring-closure nih.gov.
Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of indene derivatives. Chiral tertiary amines, for example, can catalyze the allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates through the activation of pentaenolate intermediates, achieving high enantioselectivity rsc.org.
The table below summarizes various catalytic systems used in the derivatization of 1H-indene.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Key Features |
| Iridium Complex | Spirocyclic NHC IrIII Pincer Complex | Benzylic Alkylation | Indenes, Alcohols | High regioselectivity for C3-alkylation, operates via borrowing hydrogen mechanism nih.gov. |
| Manganese Complex | Bis-N-Heterocyclic Carbene Manganese | Direct Alkylation | Indenes, Alcohols | Allows for selective mono- or dialkylation under mild conditions figshare.com. |
| Cobalt Complex | [Co(II)(MeTAA)] | Intramolecular Carbene Insertion | o-cinnamyl N-tosyl hydrazones | Proceeds via a Co(III)-carbene radical intermediate; effective for functionalized 1H-indenes nih.gov. |
| Organocatalyst | Chiral Tertiary Amine | Allylic Alkylation | Indene-2-carbaldehydes, MBH Carbonates | Operates through pentaenolate activation, providing high enantio- and diastereoselectivity rsc.org. |
Strategies for Stereochemical Control in Alkylation and Cyclization Processes
Achieving stereochemical control is a significant challenge in the synthesis of substituted indenes, particularly when creating chiral centers. The planar nature of the indene ring system requires carefully designed strategies to control the facial selectivity of incoming reagents.
One primary strategy involves the use of chiral catalysts in alkylation reactions. For instance, in Friedel-Crafts-type reactions between inden-1-ones and 2-naphthols, the presence of an enantioenriched stereogenic center can control the distribution of diastereomeric conformers researchgate.net. This control is exerted by steric hindrance, which influences the rotational energy barrier of the newly formed C(sp³)–C(sp²) single bond researchgate.net.
Another effective approach is the Michael-type addition of chiral imines to electrophilic alkenes, which is a powerful method for the stereocontrolled construction of quaternary carbon centers nih.gov. In this process, the alkylation occurs preferentially on the less sterically hindered π-face of the corresponding secondary enamine tautomer nih.gov. The stereochemical outcome is often dictated by a compact "endo-approach" of the reactants, where the electron-withdrawing group of the acceptor interacts favorably with the enamine system nih.gov. These principles can be extrapolated to the alkylation of indene, where a chiral auxiliary or catalyst can direct the approach of the electrophile (e.g., the 3-bromopropyl group) to one face of the indene anion.
Academic Procedures for Isolation and Purification of this compound and Related Compounds
The isolation and purification of the target compound from the reaction mixture are critical steps to obtain a product of high purity. For brominated organic compounds like this compound, standard laboratory techniques such as extraction, column chromatography, and crystallization are routinely employed.
Extraction and Initial Workup : Following the reaction, a typical workup procedure involves quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) nih.govmdpi.com. The organic layers are then combined, washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and concentrated under reduced pressure nih.govmdpi.com.
Column Chromatography : This is the most common method for purifying brominated indene derivatives. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. For non-polar compounds, a mixture of hexane and a slightly more polar solvent like ethyl acetate or chloroform is often used nih.govtubitak.gov.trresearchgate.net. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired product.
Crystallization : For solid compounds, crystallization is an effective final purification step. The impure product is dissolved in a minimal amount of a hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of pure crystals tubitak.gov.tr. For instance, fractional crystallization from chloroform has been used to separate mixtures of brominated indanone derivatives tubitak.gov.tr.
The following table details purification methods used for various brominated indene and related compounds as reported in academic literature.
| Compound | Purification Method | Eluent/Solvent System | Reference |
| Tetrabromo tetrahydro-1H-indene isomers | Column Chromatography | Hexane/EtOAc (10/1) | nih.gov |
| Dibromo indenone and related derivatives | Column Chromatography & Fractional Crystallization | Hexane/Chloroform (1/4); Chloroform | tubitak.gov.tr |
| Tribromobenz[f]indane and Tribromobenz[f]indene | Column Chromatography | Hexane/EtOAc (9/1) | researchgate.net |
| 3-Bromo-5-nitro-1H-indazole | Recrystallization | Water/Alcohol mixture | google.com |
| Brominated Diketopiperazines | Column Chromatography | Dichloromethane/Ethyl Acetate (60:40) | mdpi.com |
These established procedures for analogous compounds provide a robust framework for the successful isolation and purification of this compound.
Mechanistic Investigations of Reactions Involving 1 3 Bromopropyl 1h Indene
Intramolecular Cyclization Pathways of 1-(3-Bromopropyl)-1H-indene
The presence of the bromopropyl substituent on the indene (B144670) ring sets the stage for intramolecular reactions, leading to the formation of novel polycyclic structures.
Exploration of Ring Closure Mechanisms Leading to Fused Indene Systems
The intramolecular cyclization of this compound and similar structures can proceed through various mechanisms, often promoted by a base. In these reactions, the indene moiety can act as a nucleophile, attacking the electrophilic carbon of the bromopropyl chain. This process can be likened to the intramolecular O-alkylation observed in 1-(3-bromopropyl)uracils, which readily form cyclic ethers in basic conditions. psu.edu The formation of a new six-membered ring by this cyclization is generally not hindered by additional strain. psu.edu
The specific reaction pathway and the resulting product are highly dependent on the reaction conditions and the substitution pattern of the indene ring. The formation of these fused systems is a valuable method for synthesizing complex molecular architectures.
Influence of the Bromopropyl Chain on Cyclization Regio- and Stereoselectivity
The length and substitution of the alkyl halide chain are critical in determining the outcome of intramolecular cyclization reactions. While specific studies on the regio- and stereoselectivity of this compound cyclization are not extensively detailed in the provided results, general principles of cyclization reactions can be applied. The regioselectivity of the cyclization is influenced by the relative stability of the possible transition states leading to different ring sizes. The stereochemistry of the final product is determined by the spatial arrangement of the reacting groups in the transition state.
In related systems, such as the synthesis of dihydro-1H-indene derivatives, the strategic placement of substituents has been shown to be crucial for achieving desired biological activities, highlighting the importance of controlling stereochemistry. nih.gov
Intermolecular Reactivity of the 1-(3-Bromopropyl) Moiety
The bromopropyl group is the primary site for intermolecular reactions, particularly nucleophilic substitutions and radical reactions.
Nucleophilic Substitution Reactions at the Bromine Center
The carbon atom attached to the bromine in the bromopropyl group is electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a wide variety of functional groups through SN2 reactions. The bromine atom serves as a good leaving group, facilitating these transformations. The rate of nucleophilic substitution at a carbon-halogen bond generally follows the order Cl < Br < I, making the bromo derivative a reactive substrate.
The table below summarizes the expected reactivity of this compound with various nucleophiles.
| Nucleophile | Expected Product | Reaction Type |
| Hydroxide (OH⁻) | 1-(3-Hydroxypropyl)-1H-indene | SN2 |
| Cyanide (CN⁻) | 1-(3-Cyanopropyl)-1H-indene | SN2 |
| Azide (N₃⁻) | 1-(3-Azidopropyl)-1H-indene | SN2 |
| Thiolate (RS⁻) | 1-(3-Thiopropyl)-1H-indene | SN2 |
| Amine (RNH₂) | 1-(3-Aminopropyl)-1H-indene | SN2 |
Radical Reactions Initiated by the Bromopropyl Group
The carbon-bromine bond in the bromopropyl group can undergo homolytic cleavage under the influence of radical initiators or light, generating a propyl radical attached to the indene core. This radical can then participate in various intra- and intermolecular reactions. Free-radical pathways are common in the bromination of indane derivatives, particularly when using reagents like N-bromosuccinimide (NBS). While specific studies on radical reactions of this compound were not found, the principles of radical chemistry suggest that this compound could be a precursor for radical-mediated cyclizations or additions.
Reactivity of the 1H-Indene Core in this compound
The indene core itself is a reactive species, capable of undergoing various transformations. Indenes are important in organic synthesis due to their presence in many bioactive compounds and their use as ligands. nih.gov The double bond within the five-membered ring of the indene nucleus can undergo electrophilic addition reactions. Furthermore, the benzylic protons of the indene ring are acidic and can be removed by a strong base, generating an indenyl anion which can then react with electrophiles.
The presence of the bromopropyl substituent may influence the reactivity of the indene core through electronic and steric effects. A range of methods exists for the synthesis of functionalized indene derivatives, highlighting the versatility of the indene scaffold in organic chemistry. organic-chemistry.org
Electrophilic Aromatic Substitution Patterns
The indene scaffold contains a benzene (B151609) ring, which is susceptible to electrophilic aromatic substitution (EAS). In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. organic-chemistry.orgacs.org The stability of this intermediate determines the rate and regioselectivity of the substitution.
For this compound, the substituent at the C1 position is an alkyl group (a propyl chain). Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. stackexchange.com They donate electron density to the aromatic ring through an inductive effect, which helps to stabilize the positive charge of the arenium ion intermediate. organic-chemistry.org As activating groups, they direct incoming electrophiles to the ortho and para positions relative to the point of ring fusion.
In the case of the indene ring system, electrophilic attack occurs preferentially on the benzene ring rather than the cyclopentene (B43876) double bond to preserve the stability of the aromatic system. The positions on the benzene ring are numbered C4, C5, C6, and C7. The directing effect of the fused cyclopentene ring, influenced by the C1-alkyl group, favors substitution at the C4 and C7 positions. The substitution at C4 is generally preferred due to less steric hindrance compared to the C7 position, which is peri-substituted.
Olefinic Reactivity of the Cyclopentene Ring
The carbon-carbon double bond within the cyclopentene ring of this compound is a site of reactivity, primarily undergoing electrophilic addition reactions. libretexts.orgmsu.edu In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This is the rate-determining step and results in the formation of a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile to yield the final addition product. libretexts.org
The regioselectivity of electrophilic additions to the indene double bond is highly controlled. The attack of an electrophile (E⁺) on the C2 position leads to a carbocation at the C1 position. This C1 carbocation is significantly stabilized due to its benzylic nature, meaning the positive charge can be delocalized over the adjacent aromatic ring through resonance. Attack at C1 to form a carbocation at C2 does not benefit from such benzylic stabilization. Consequently, the formation of the more stable benzylic carbocation is strongly favored. youtube.com
For example, in the addition of a hydrogen halide like HBr, the proton (H⁺) will add to the C2 carbon, leading to the formation of a stable carbocation at C1. The bromide ion (Br⁻) then acts as a nucleophile, attacking the C1 carbocation to form the final product. The stereochemistry of the addition can be either syn or anti, depending on the specific reaction and reagents used. chemistrysteps.com
Tautomerism and Isomerization Processes in 1H-Indene Systems
Tautomers are constitutional isomers that readily interconvert, existing in a dynamic equilibrium. masterorganicchemistry.com The 1H-indene system exhibits a significant tendency to undergo tautomerization due to the unusually high acidity of the protons at the C1 position. The pKa of the C-H bond at C1 in indene is approximately 20.1, making it susceptible to deprotonation by a suitable base. acs.org
The mechanism for this isomerization begins with the abstraction of a proton from the C1 position by a base. This deprotonation generates an indenyl anion. The indenyl anion is a planar, cyclic, conjugated system with 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=2). This aromatic stabilization is the primary driving force for the acidity of the C1 protons and the formation of the anion.
Once formed, the aromatic indenyl anion can be reprotonated. While reprotonation at C1 regenerates the starting this compound, protonation can also occur at the C3 position. Protonation at C3 leads to the formation of a constitutional isomer, 3-(3-bromopropyl)-1H-indene, effectively migrating the substituent. More significantly, the system can rearrange to form a 2H-indene isomer, also known as isoindene. This process involves a formal shift of the double bond from the C1-C2 position to the C2-C3 position, driven by the thermodynamic landscape of the possible isomers. The equilibrium between these tautomeric forms can be influenced by factors such as the solvent and the nature of the base used. masterorganicchemistry.comyoutube.com
Role of 1 3 Bromopropyl 1h Indene As a Synthetic Building Block
Precursor for Advanced Polycyclic Molecular Architectures
The rigid framework and reactive side chain of 1-(3-Bromopropyl)-1H-indene make it an ideal starting material for the synthesis of intricate polycyclic compounds. These structures are of significant interest due to their presence in natural products and their potential applications in materials science and medicinal chemistry. researchgate.net
Construction of Fused Ring Systems and Spiro Compounds
The bromopropyl group in this compound serves as a convenient handle for intramolecular cyclization reactions, leading to the formation of fused ring systems. By carefully selecting reaction conditions and reagents, chemists can direct the cyclization to create a variety of polycyclic frameworks. For instance, treatment with a suitable base can induce an intramolecular alkylation, where the carbanion generated on the indene (B144670) ring attacks the electrophilic carbon bearing the bromine atom, resulting in a new ring fused to the original indene structure.
Furthermore, this compound is a key precursor for the synthesis of spiro compounds, which are characterized by two rings connected through a single common atom. researchgate.netbeilstein-journals.org These unique three-dimensional structures are found in numerous natural products and have attracted considerable attention in drug discovery. csic.esnih.gov The synthesis of spiro[indene-pyrrolidine] derivatives, for example, can be achieved through 1,3-dipolar cycloaddition reactions. nih.gov In a typical approach, an azomethine ylide is generated in situ and reacts with an appropriate dipolarophile derived from this compound to yield the desired spirocyclic product in a highly regioselective manner. nih.gov
A notable example involves the reaction of 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones with azomethine ylides to produce dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. nih.gov This reaction proceeds with high regioselectivity, highlighting the controlled manner in which the spirocyclic framework can be assembled. nih.gov
Synthesis of Bridged Indene Derivatives
The synthesis of bridged indene derivatives represents another important application of this compound and related structures in constructing complex polycyclic architectures. rsc.orgresearchgate.net These compounds, which feature a bridge connecting two or more parts of the indene ring system, possess strained and unique three-dimensional geometries. Lewis acid-catalyzed cascade reactions, such as the 1,3-rearrangement/Friedel-Crafts cyclization of propargyl acetates, have been developed to access these challenging structures in moderate to good yields. rsc.orgresearchgate.net While not directly starting from this compound, these methods showcase the broader strategies for creating bridged systems that could be adapted for this versatile building block. The reactive nature of the bromopropyl chain offers a potential handle for initiating intramolecular cyclizations that could lead to the formation of such bridged frameworks.
Intermediate in the Synthesis of Functionally Diverse Organic Molecules
Beyond the realm of complex polycyclic systems, this compound serves as a crucial intermediate in the synthesis of a wide array of organic molecules bearing diverse functional groups. evitachem.com The ability to introduce various substituents onto the indene scaffold through reactions involving the bromopropyl chain opens up avenues for creating libraries of compounds with tailored properties.
Introduction of Nitrogen-Containing Heterocycles (e.g., pyrazoles, imidazoles)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, making their synthesis a central focus of organic chemistry. kit.edu this compound provides a convenient entry point for the introduction of important heterocyclic moieties such as pyrazoles and imidazoles.
The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.compsu.edujocpr.com While not a direct reaction of this compound, its derivatives can be elaborated to contain the necessary functional groups for pyrazole formation. For instance, the propargylation of indene-1,3-dione with propargyl bromide, a reaction that introduces an alkyne functionality, creates a precursor that can then undergo cyclization with hydrazines to form indeno[1,2-c]pyrazoles. nih.govresearchgate.net
Similarly, the synthesis of imidazole-containing compounds can be achieved by reacting this compound with imidazole (B134444) or its derivatives. imp.kiev.uaorganic-chemistry.orgrsc.org The reaction typically proceeds via N-alkylation, where the nitrogen atom of the imidazole ring displaces the bromide ion to form a new carbon-nitrogen bond. chemicalbook.comnih.gov This straightforward method allows for the direct attachment of an imidazolylpropyl side chain to the indene core, yielding compounds that can be further functionalized or evaluated for their biological activities.
| Reagent | Heterocycle Formed | Reaction Type |
| Hydrazine derivatives | Pyrazole | Cyclocondensation |
| Imidazole | Imidazole | N-alkylation |
Derivatization to Indenones and Related Oxygenated Compounds
The chemical versatility of this compound extends to its conversion into various oxygenated derivatives, including indenones. These compounds are valuable intermediates in organic synthesis and have been investigated for their biological properties. The transformation of the bromopropyl side chain can be a key step in these synthetic routes. For example, the side chain can be functionalized to introduce a carbonyl group or other oxygen-containing moieties.
Furthermore, the indene core itself can be oxidized to an indenone. For instance, 2,3-dihydro-1H-inden-1-one can be synthesized and subsequently modified. mdpi.com While not a direct conversion of this compound, these methods highlight the accessibility of indenone scaffolds that can be further elaborated. The bromopropyl group of this compound can participate in reactions that ultimately lead to the formation of indenone structures, for example, through intramolecular cyclization followed by oxidation.
Application in Ligand Design and Catalysis Research
The rigid indene scaffold, combined with the ability to introduce various functionalities via the bromopropyl chain, makes this compound an attractive platform for the design of novel ligands for catalysis. The indenyl ligand and its derivatives are well-known in organometallic chemistry, particularly as ancillary ligands in transition metal catalysts for polymerization and other organic transformations.
By modifying the bromopropyl group with coordinating moieties such as phosphines, amines, or heterocycles, new bidentate or tridentate ligands can be synthesized. These ligands can then be complexed with various metals to generate catalysts with tailored steric and electronic properties. The "indenyl effect," which refers to the enhanced reactivity of indenyl-containing catalysts compared to their cyclopentadienyl (B1206354) analogues, makes these systems particularly interesting for catalytic applications. While direct examples of this compound being used in a well-established catalytic system are not extensively documented in the provided context, its potential as a precursor for ligand synthesis is clear. The ability to introduce a coordinating group at the end of the propyl chain allows for the creation of ligands with a specific "bite angle" and flexibility, which can significantly influence the outcome of a catalytic reaction.
Future Research Directions in 1 3 Bromopropyl 1h Indene Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 1-(3-Bromopropyl)-1H-indene, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Green Chemistry Approaches: Future synthetic strategies will likely focus on principles of green chemistry. This includes exploring catalytic systems that utilize earth-abundant metals, such as cobalt or manganese, which have shown promise in the synthesis of indene (B144670) derivatives. uva.nlacs.org Another avenue involves the direct functionalization of the indene ring, thereby reducing the number of synthetic steps. The use of alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" methodologies, catalyzed by non-noble metals, presents a highly attractive and sustainable alternative to traditional alkylation. acs.org
Biocatalysis and Flow Chemistry: Biocatalysis offers a powerful tool for developing sustainable synthetic routes, utilizing enzymes to perform reactions with high selectivity under mild conditions. mdpi.comnih.gov The application of biocatalysis to the synthesis of this compound or its precursors could lead to more efficient and environmentally friendly processes. thieme.dersc.org For instance, enzymes could be engineered to facilitate the key bond-forming reactions, potentially leading to chiral derivatives with high enantiomeric purity.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Method | Potential Advantages | Key Research Challenges |
|---|---|---|
| Noble-Metal Catalysis | High efficiency and selectivity. | High cost, toxicity, and need for removal from the final product. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, and greater sustainability. uva.nl | Catalyst development, optimizing reaction conditions for high yields. acs.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, substrate scope limitations. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and automation. rsc.org | Reactor design, optimization of flow parameters. |
Exploration of Unprecedented Reaction Pathways and Mechanistic Insights
The dual reactivity of this compound, stemming from its indene core and its alkyl bromide functionality, makes it a prime candidate for exploring novel chemical transformations.
New Reaction Discovery: The bromopropyl side chain is a versatile handle for a variety of nucleophilic substitution and organometallic coupling reactions. Future research could investigate its participation in less common transformations, such as photoredox-catalyzed reactions, which can enable unique bond formations under mild conditions. nih.gov Furthermore, the indene ring itself possesses reactive C-H bonds that could be targeted for functionalization. acs.org Modern catalytic methods could enable selective C-H activation at various positions on the indene ring, opening pathways to novel derivatives that are otherwise difficult to access.
Mechanistic Studies: A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Detailed mechanistic studies, combining experimental techniques (like kinetic analysis and isotopic labeling) with computational chemistry, can provide profound insights into the reactivity of this compound. mdpi.comresearchgate.net For example, density functional theory (DFT) calculations can be used to model transition states and reaction pathways, helping to rationalize observed reactivity and predict the outcomes of new reactions. nih.govnih.gov Such studies could elucidate the interplay between the indene ring and the bromopropyl group, potentially revealing cooperative effects or unexpected reaction pathways.
Integration into Complex Molecular Architectures for Advanced Material Science Applications
The unique structure of this compound makes it an attractive building block for the synthesis of complex molecules with applications in materials science. evitachem.com
Polymer Chemistry: The terminal bromide of this compound makes it a suitable monomer for various polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This could lead to the creation of novel polymers incorporating the indene moiety in the side chain. Such polymers may exhibit interesting thermal, optical, or electronic properties, making them candidates for specialty coatings, advanced plastics, or organic electronic devices.
Organic Electronics and Ligand Design: Indene derivatives are known to be useful in the construction of ligands for metal complexes used in catalysis, such as olefin polymerization. uva.nl The this compound unit can be incorporated into more elaborate ligand structures, where the indene fragment coordinates to a metal center. The resulting metal complexes could exhibit unique catalytic activities. Moreover, the conjugated system of the indene core suggests potential applications in organic electronics, and the bromopropyl group provides a convenient point of attachment for integration into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Rationale | Future Research Focus |
|---|---|---|
| Specialty Polymers | The bromopropyl group acts as a functional handle for polymerization. evitachem.com | Synthesis and characterization of novel indene-containing polymers; investigation of their physical and chemical properties. |
| Catalysis | The indene core can serve as a ligand for transition metal catalysts. uva.nl | Design and synthesis of new metallocene and non-metallocene catalysts for polymerization and other organic transformations. |
| Organic Electronics | The indene structure is a component of some organic semiconductors. | Incorporation into larger π-conjugated systems for applications in OLEDs, OFETs, and OPVs. |
| Bioactive Molecules | The indene skeleton is present in many biologically active compounds. researchgate.net | Use as a scaffold for the synthesis of new potential therapeutic agents. |
Application of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
Synthetic Route Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, diverse synthetic routes. cas.orgnih.govengineering.org.cn These tools learn from vast databases of chemical reactions and can suggest both well-established and novel pathways, potentially uncovering more efficient or sustainable methods than those devised by human chemists alone. jetir.orgchemrxiv.org This can save significant time and resources in the laboratory.
Reaction Outcome and Property Prediction: ML models can be trained to predict the outcomes of chemical reactions, including yields and selectivity, with increasing accuracy. eurekalert.orgspecialchem.comchemeurope.com For a molecule like this compound, this means that its reactivity with a wide range of reagents could be computationally screened before any experiments are conducted. youtube.com This predictive power can guide experimental design and focus efforts on the most promising reactions. Furthermore, AI can be used to predict the physical, chemical, and electronic properties of new, hypothetical derivatives of this compound, allowing for the in silico design of new materials with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
